

Spectroscopic Data Analysis of Geissospermine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Geissospermine**

Cat. No.: **B1235785**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of **Geissospermine**, a complex indole alkaloid. The information presented herein is curated from various scientific sources to offer a detailed resource for the characterization and elucidation of this significant natural product.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a critical tool for determining the elemental composition and elucidating the fragmentation pathways of **Geissospermine**.

Molecular Formula and Exact Mass: The molecular formula for **Geissospermine** has been established as $C_{40}H_{48}N_4O_3$, with a monoisotopic mass of 632.37264141 Da.[\[1\]](#)

Table 1: High-Resolution Mass Spectrometry Data for **Geissospermine**

Parameter	Value	Source
Molecular Formula	C ₄₀ H ₄₈ N ₄ O ₃	PubChem[1]
Exact Mass	632.37264141 Da	PubChem[1]
Major MS ² Fragment Ions (m/z)	490.305, 144.081	Aigotti et al., 2022[2]
Minor MS ² Fragment Ions (m/z)	325.191, 309.197	Aigotti et al., 2022[2]

Fragmentation Pattern: Tandem mass spectrometry (MS²) of the protonated molecule reveals two main fragmentation pathways. The predominant pathway involves a cleavage that results in two mono-charged product ions with m/z values of 490.306 and 144.081.[2] The high stability of the fragment with m/z 144.081, which possesses a highly conjugated electronic configuration, is believed to drive this fragmentation.[2] A secondary, less prominent fragmentation pathway yields product ions with m/z values of 325.191 and 309.197.[2]

Experimental Protocol: HPLC-UV-Diode Array-Multistage High-Resolution Mass Spectrometry

A suitable method for the analysis of **Geissospermine** involves High-Performance Liquid Chromatography (HPLC) coupled with a UV-Diode Array detector and a high-resolution mass spectrometer.[2]

- **Chromatography:** Reverse-phase chromatography can be employed using a C18 or a diphenyl column. A typical mobile phase consists of a gradient of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.01%) to ensure protonation of the alkaloid.[2]
- **Mass Spectrometry:** Electrospray ionization (ESI) in positive ion mode is a common technique for the analysis of alkaloids.[3] High-resolution instruments, such as an Orbitrap or a Q-TOF mass spectrometer, are used to obtain accurate mass measurements for both the precursor ion and its fragments, enabling the determination of elemental compositions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for identifying chromophoric systems.

Table 2: UV-Vis Absorption Data for **Geissospermine**

Wavelength (λ_{max})	Solvent System	Source
226 nm, 286 nm	Acetonitrile/Water + 0.01% Formic Acid	Aigotti et al., 2022[2]

The UV spectrum of **Geissospermine** is characteristic of its bis-indole alkaloid structure, which contains both indole and indoline chromophores, resulting in a mixed absorption spectrum.[2]

Experimental Protocol: UV-Vis Spectroscopy

UV-Vis spectra are typically recorded using a diode array detector coupled with an HPLC system.[2]

- Instrumentation: A spectrophotometer capable of scanning a wavelength range of at least 200-400 nm is required.
- Sample Preparation: The sample is dissolved in a suitable UV-transparent solvent. For HPLC-coupled analysis, the spectrum is obtained from the eluting peak corresponding to **Geissospermine**. The mobile phase composition at the time of elution serves as the solvent system.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the original structure of **Geissospermine** was elucidated using NMR spectroscopy, detailed, publicly available, and fully assigned ^1H and ^{13}C NMR data remains scarce in recent literature.[2] The complexity of the molecule results in a highly complex spectrum requiring advanced 1D and 2D NMR techniques for complete assignment.

Expected Regions for ^1H and ^{13}C NMR Signals:

Based on the known structure of **Geissospermine**, the following general regions for NMR signals can be anticipated:

- ^1H NMR:
 - Aromatic Protons (δ 6.5-8.0 ppm): Protons on the indole and indoline ring systems.
 - Olefinic Protons (δ 5.0-6.5 ppm): Protons on any carbon-carbon double bonds.
 - Protons adjacent to Nitrogen and Oxygen (δ 2.5-4.5 ppm): Protons on carbons attached to the nitrogen and oxygen atoms within the heterocyclic rings.
 - Aliphatic Protons (δ 0.5-2.5 ppm): Protons in the saturated portions of the molecule, including the ethyl side chain.
- ^{13}C NMR:
 - Carbonyl Carbon (δ 160-180 ppm): The carbon of the ester group.
 - Aromatic and Olefinic Carbons (δ 100-150 ppm): Carbons of the indole, indoline, and other unsaturated systems.
 - Carbons adjacent to Heteroatoms (δ 40-90 ppm): Carbons bonded to nitrogen and oxygen.
 - Aliphatic Carbons (δ 10-40 ppm): Saturated carbons in the core structure and side chain.

Experimental Protocol: NMR Spectroscopy

The acquisition of high-quality NMR data for **Geissospermine** requires a high-field NMR spectrometer and a suite of 1D and 2D experiments.

- Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion.
- Sample Preparation: A purified sample of **Geissospermine** is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Tetramethylsilane (TMS) is typically used as an internal standard.
- Experiments:

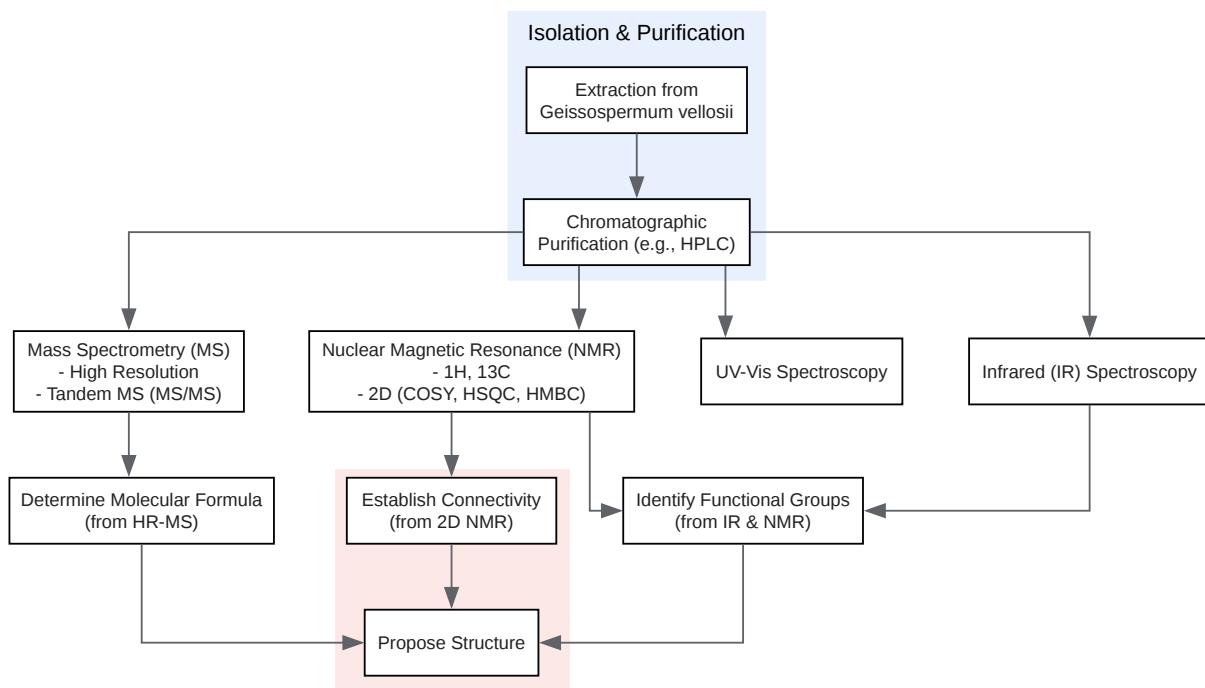
- 1D NMR: ^1H and $^{13}\text{C}\{^1\text{H}\}$ experiments are fundamental.
- 2D NMR: For complete structural assignment, a series of 2D experiments are necessary, including:
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for connecting different fragments of the molecule.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.

Infrared (IR) Spectroscopy

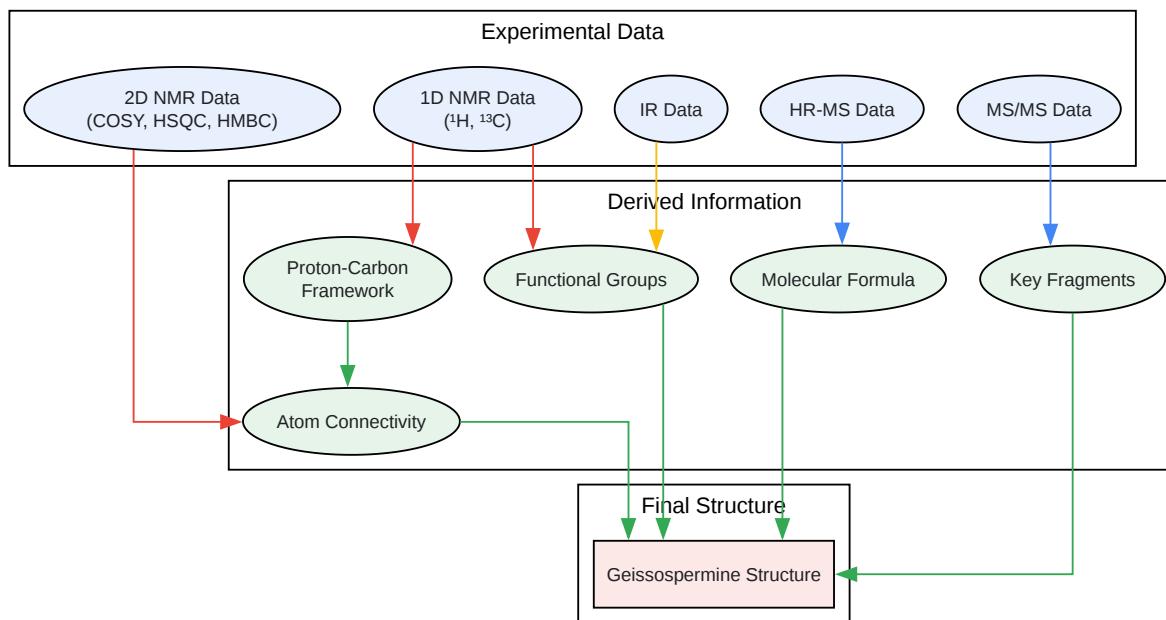
Detailed IR spectroscopic data for **Geissospermine** is not readily available in recent literature. However, based on its functional groups, characteristic absorption bands can be predicted.

Table 3: Predicted Infrared Absorption Bands for **Geissospermine**

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~3400-3300	N-H	Stretching
~3100-3000	C-H (aromatic/olefinic)	Stretching
~2960-2850	C-H (aliphatic)	Stretching
~1735	C=O (ester)	Stretching
~1600-1450	C=C (aromatic)	Stretching
~1250-1000	C-O, C-N	Stretching


Experimental Protocol: IR Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: The purified sample can be analyzed as a KBr pellet, a thin film, or in a suitable solvent.


Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a complex natural product like **Geissospermamine**.

Spectroscopic Analysis Workflow for Geissospermine

Data Integration for Structure Elucidation

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Geissospermine | C₄₀H₄₈N₄O₃ | CID 90478935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iris.unito.it [iris.unito.it]
- 3. Alkaloid from Geissospermum sericeum Benth. & Hook.f. ex Miers (Apocynaceae) Induce Apoptosis by Caspase Pathway in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Spectroscopic Data Analysis of Geissospermine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1235785#spectroscopic-data-analysis-of-geissospermine\]](https://www.benchchem.com/product/b1235785#spectroscopic-data-analysis-of-geissospermine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com